Differentiation by Click Chemistry Functionality: A Unique Chemical Tool Among Neuraminidase Inhibitors
Neuraminidase-IN-12 contains an azide group, enabling it to function as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This feature is not found in other neuraminidase inhibitors from the same family, such as Neuraminidase-IN-1, Neuraminidase-IN-14, Neuraminidase-IN-15, or Neuraminidase-IN-16. [1]
| Evidence Dimension | Chemical Functionality for Bioorthogonal Conjugation |
|---|---|
| Target Compound Data | Contains an azide group; enables CuAAC and SPAAC reactions. |
| Comparator Or Baseline | Other 'Neuraminidase-IN-X' compounds (e.g., IN-1, IN-14, IN-15, IN-16). No azide or alkyne functionality reported in their chemical descriptions. |
| Quantified Difference | Binary differentiation: Functional group present vs. absent. |
| Conditions | Inferred from molecular structure description and application notes on vendor technical datasheets [1]. |
Why This Matters
This unique functionality makes Neuraminidase-IN-12 a specialized tool for developing targeted probes, enabling fluorescence labeling, pull-down assays, or targeted drug delivery studies that are not possible with non-functionalized analogs.
- [1] MedChemExpress. (n.d.). Neuraminidase-IN-12 Product Information. Retrieved from https://www.medchemexpress.eu/neuraminidase-in-12.html View Source
